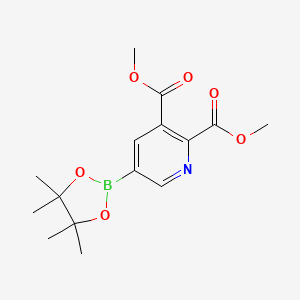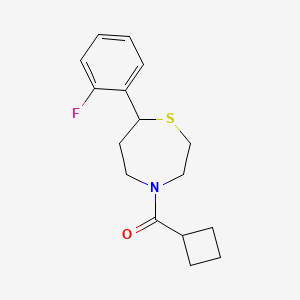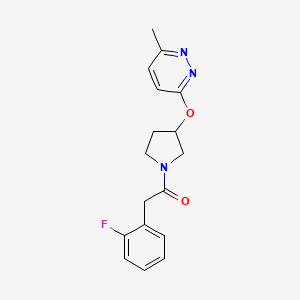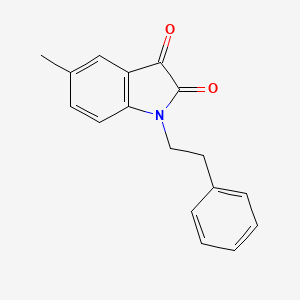
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C16H21BO6 . It has an average mass of 320.145 Da and a monoisotopic mass of 320.143127 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring substituted with a dimethyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . For more detailed structural information, crystallographic data or NMR spectra would be needed.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, or solubility, additional experimental data would be needed.科学的研究の応用
Synthesis and Drug Development
Compounds with complex structures such as "Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate" are often used in the synthesis of pharmaceuticals and biologically active molecules. For instance, the synthesis of novel antifungal agents using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation demonstrates the potential for creating effective treatments against fungal infections, highlighting the compound's role in advancing medicinal chemistry (Sangshetti et al., 2014).
Material Science and Coordination Polymers
In material science, such compounds are pivotal in synthesizing coordination polymers with specific properties. A study reported the synthesis of an extended dipyridyl ligand through palladium-catalyzed Suzuki coupling, used to form a two-dimensional coordination polymer with potential applications in catalysis, gas storage, and separation technologies (Al-Fayaad et al., 2020).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses, alongside density functional theory (DFT) studies, provide insights into the molecular structures and properties of chemical compounds. For example, research on boric acid ester intermediates with benzene rings revealed significant information on molecular electrostatic potential and physicochemical properties, which is crucial for designing compounds with desired properties (Huang et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of novel compounds for their biological activities is a significant area of research. Studies on pyrazolopyridines synthesized using microwave-assisted methods have shown promising antioxidant, antitumor, and antimicrobial activities, underscoring the importance of synthetic chemistry in developing new therapeutic agents (El‐Borai et al., 2013).
Cardioactivity and Molecular Structure
Research on the molecular structure and biological activity correlation provides valuable insights into the development of new drugs. For instance, the study of dihydropyridines and their cardioactivity demonstrates the role of chemical synthesis in discovering compounds with potential as cardiovascular drugs (McKenna et al., 1988).
Safety and Hazards
特性
IUPAC Name |
dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)11(17-8-9)13(19)21-6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQADPWCHQNIBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)